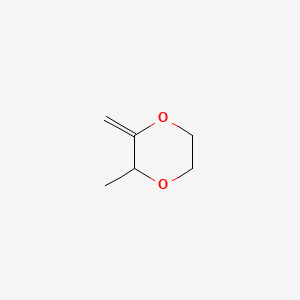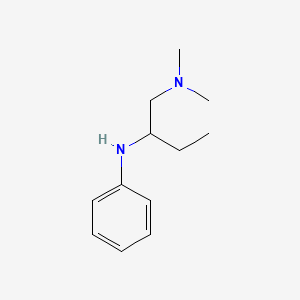
N,N-Dimethyl-N'-phenyl-1,2-butanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’-phenyl-1,2-butanediamine: is an organic compound with the molecular formula C12H20N2 . It is a derivative of butanediamine, where the nitrogen atoms are substituted with methyl and phenyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N-Dimethyl-N’-phenyl-1,2-butanediamine involves the reductive amination of 1,2-diaminobutane with dimethylamine and phenylacetaldehyde.
Direct Alkylation: Another method involves the direct alkylation of 1,2-diaminobutane with methyl iodide and phenyl bromide.
Industrial Production Methods: Industrial production of N,N-Dimethyl-N’-phenyl-1,2-butanediamine often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Dimethyl-N’-phenyl-1,2-butanediamine can undergo oxidation reactions to form corresponding N-oxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethyl-N’-phenyl-1,2-butanediamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules and as a reagent in biochemical assays .
Medicine: Its derivatives are studied for their pharmacological properties .
Industry: Industrially, N,N-Dimethyl-N’-phenyl-1,2-butanediamine is employed in the production of polymers, resins, and specialty chemicals. It is also used as a catalyst in certain polymerization reactions .
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N’-phenyl-1,2-butanediamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The compound’s effects are mediated through pathways involving its functional groups, which participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-1,2-phenylenediamine: This compound has a similar structure but with a phenyl group attached to the nitrogen atoms instead of the butane chain.
N,N-Dimethyl-1,3-propanediamine: Similar in structure but with a three-carbon chain instead of a four-carbon chain.
Uniqueness: N,N-Dimethyl-N’-phenyl-1,2-butanediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
713-83-7 |
|---|---|
Molekularformel |
C12H20N2 |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
1-N,1-N-dimethyl-2-N-phenylbutane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-4-11(10-14(2)3)13-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3 |
InChI-Schlüssel |
OTAYHFSMXRHJLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN(C)C)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8,11-trimethylbenzo[c]acridine](/img/structure/B13788977.png)
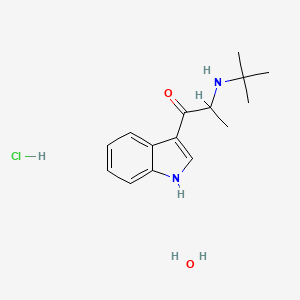
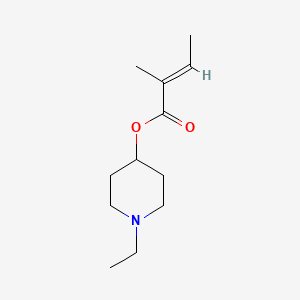
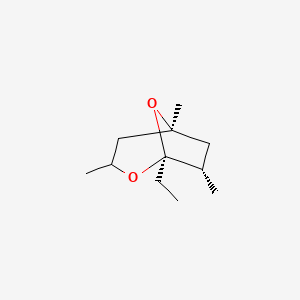
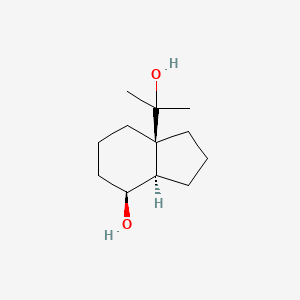
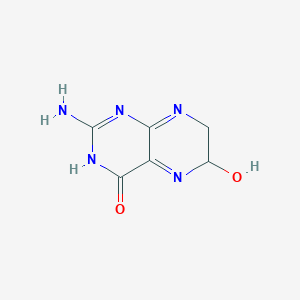
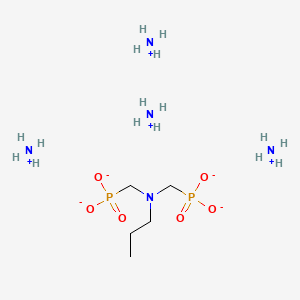
![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)
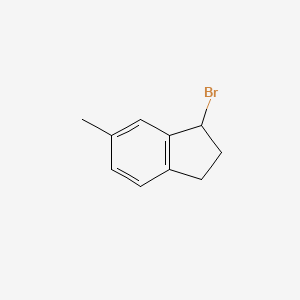
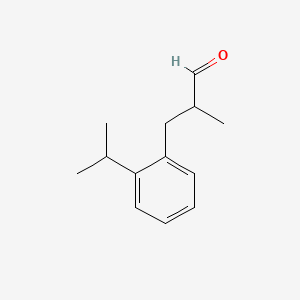
![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)
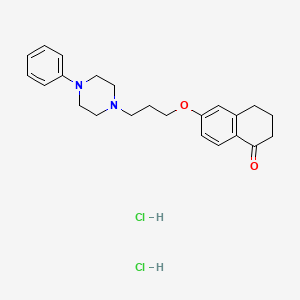
![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)
